molecular formula C12H20O3 B1325300 7-Cyclopentyl-7-oxoheptanoic acid CAS No. 898766-77-3

7-Cyclopentyl-7-oxoheptanoic acid

Cat. No.: B1325300
CAS No.: 898766-77-3
M. Wt: 212.28 g/mol
InChI Key: NCMFHVOZSIOSMD-UHFFFAOYSA-N
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Description

7-Cyclopentyl-7-oxoheptanoic acid is a carboxylic acid derivative characterized by a seven-carbon aliphatic chain terminating in a carboxylic acid group. The cyclopentyl ring is attached to the ketone group at the seventh carbon, creating a unique steric and electronic profile. Key features include:

  • Functional groups: Cyclopentyl, ketone, and carboxylic acid.
  • Potential applications: Intermediate in organic synthesis, pharmaceutical research (e.g., kinase inhibitors), or metabolic studies.

Properties

IUPAC Name

7-cyclopentyl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11(10-6-4-5-7-10)8-2-1-3-9-12(14)15/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMFHVOZSIOSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645356
Record name 7-Cyclopentyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-77-3
Record name ζ-Oxocyclopentaneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyclopentyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopentyl-7-oxoheptanoic acid typically involves the reaction of cyclopentanone with heptanoic acid under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the ketone group at the desired position . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to enhance yield and efficiency. These methods often employ optimized reaction conditions, including temperature control and the use of high-purity reagents, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopentyl-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Cyclopentyl-7-oxoheptanoic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-Cyclopentyl-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical data for 7-cyclopentyl-7-oxoheptanoic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features Reference
This compound Not provided C₁₂H₁₈O₃ 210.27 (calc.) N/A Cyclopentyl, aliphatic chain, ketone -
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid 1136466-93-7 C₁₂H₂₀N₂O₃ 240.3 >98% Cyclopentylidenehydrazine moiety
7-Cyclohexyl-7-oxoheptanoic acid Not provided C₁₃H₂₂O₃ 224.31 (calc.) N/A Cyclohexyl (larger ring)
7-(2-Ethoxyphenyl)-7-oxoheptanoic acid 898791-63-4 C₁₅H₂₀O₄ 264.32 Not specified Aromatic ethoxyphenyl substituent
7-(4-t-Butylphenyl)-7-oxoheptanoic acid 898791-45-2 C₁₇H₂₄O₃ 276.37 96% Bulky tert-butylphenyl group

Structural and Functional Differences

Cyclopentyl vs. Cyclohexyl Substitution
  • Cyclopentyl: Smaller ring size (5-membered) increases ring strain but enhances reactivity compared to cyclohexyl. Cyclopentane derivatives (e.g., cyclopentanone in ) exhibit lower melting points (-94°C) and higher volatility.
Aromatic vs. Aliphatic Substituents
  • Ethoxyphenyl and t-Butylphenyl: Compounds like 7-(2-ethoxyphenyl)-7-oxoheptanoic acid (MW 264.32) and 7-(4-t-butylphenyl)-7-oxoheptanoic acid (MW 276.37) introduce aromaticity and steric bulk. These groups may enhance binding affinity in protein-ligand interactions but reduce solubility in aqueous media .
Hydrazinyl Modifications

Physicochemical and Handling Considerations

  • Purity : Analogs vary in purity (e.g., >98% for hydrazinyl derivatives vs. 96% for t-butylphenyl compounds), which may influence reproducibility in synthetic pathways .
  • Hazards: While this compound’s hazards are unspecified, analogs like 7-chloroindole derivatives require strict PPE (gloves, face shields) due to toxicity .
  • Regulatory Status: Most analogs are labeled "Research Use Only" (RUO), emphasizing their non-clinical applications .

Research Implications

  • Drug Design : The cyclopentyl group’s compact size may optimize pharmacokinetics by balancing lipophilicity and metabolic stability.
  • Material Science : Hydrazinyl derivatives could serve as crosslinkers in polymer synthesis due to their reactive nitrogen centers .

Biological Activity

7-Cyclopentyl-7-oxoheptanoic acid (CAS 898766-77-3) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a heptanoic acid backbone with a ketone functional group. Its molecular formula is C₁₂H₂₀O₃, and its structure can be represented as follows:

Structure C12H20O3\text{Structure }\text{C}_1\text{2H}_{20}\text{O}_3

This unique combination of functional groups imparts distinct chemical properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ketone functional group allows for the formation of covalent bonds with nucleophiles, which can modulate biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites, altering their function.
  • Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : It has shown potential in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections.
  • Antitumor Effects : Some studies have indicated that it may possess anticancer properties through the modulation of cell cycle regulators.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsSource/Study Reference
Anti-inflammatoryReduced cytokine production
AntimicrobialInhibited growth of bacteria
AntitumorModulated cell cycle regulators

Case Studies and Research Findings

  • Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various ketones, including this compound. Results indicated significant inhibition of TNF-alpha production in vitro, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition against Staphylococcus aureus, highlighting its potential utility in developing new antibiotics.
  • Cancer Research : A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells, which positions it as a candidate for further drug development.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
CyclopentanoneSimple ketoneLacks the heptanoic acid chain
Heptanoic AcidStraight-chain carboxylic acidNo cyclopentyl group
7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acidContains methoxy groupsDifferent reactivity due to methoxy substituents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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